N-(5-((3,5-dimethylisoxazol-4-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide
Description
The compound N-(5-((3,5-dimethylisoxazol-4-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide is a heterocyclic small molecule featuring a fused thiazolo[5,4-c]pyridine core. Key structural elements include:
- A tetrahydrofuran-2-carboxamide substituent, which may enhance solubility and metabolic stability compared to simpler alkyl or aryl groups.
Properties
IUPAC Name |
N-[5-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]oxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O5S2/c1-9-14(10(2)25-19-9)27(22,23)20-6-5-11-13(8-20)26-16(17-11)18-15(21)12-4-3-7-24-12/h12H,3-8H2,1-2H3,(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUHYZDXYEVPSQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCC3=C(C2)SC(=N3)NC(=O)C4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Systems
The thiazolo[5,4-c]pyridine core distinguishes this compound from simpler thiazole derivatives. For example:
- Compound l () contains a thiazol-5-ylmethyl group but lacks the fused pyridine system, instead incorporating an oxazolidine carboxylate and benzyl group. This reduces conformational rigidity compared to the target compound .
- Compound y () also features a thiazol-5-ylmethyl motif but includes a hydroperoxypropyl substituent, which introduces oxidative instability absent in the target compound’s dimethylisoxazole sulfonyl group .
Substituent Effects
Sulfonyl Group
The 3,5-dimethylisoxazole-4-sulfonyl group in the target compound is unique compared to:
- Compound m (): Contains a 2-ethylthiazol-4-ylmethyl substituent, which is less electronegative and may reduce binding affinity in polar active sites .
Carboxamide Group
The tetrahydrofuran-2-carboxamide moiety contrasts with:
Structural and Analytical Insights
NMR Profiling
As demonstrated in , NMR chemical shift comparisons (e.g., regions A and B in Figure 6) can localize substituent-induced changes in chemical environments . Applying this method to the target compound would likely reveal distinct shifts in regions influenced by the isoxazole sulfonyl and tetrahydrofuran groups, differentiating it from analogs like Compound 1 or 7 ().
Data Table: Structural Comparison
Research Implications
Key areas for further study include:
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